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Compound of Interest

Compound Name: ML117

Cat. No.: B1238370 Get Quote

This guide provides a comprehensive comparison of the clinical trial results of TAK-117

(serabelisib), a PI3Kα inhibitor, with other approved and investigational therapies for solid

tumors, particularly those with PIK3CA mutations. Designed for researchers, scientists, and

drug development professionals, this document summarizes key efficacy and safety data,

details experimental protocols, and visualizes the relevant signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway in Cancer
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR)

pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation,

survival, and metabolism.[1][2] Aberrant activation of this pathway, often through mutations in

the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a common event in

various solid tumors, making it a key target for cancer therapy.[3][1][2] TAK-117 is a selective

inhibitor of the PI3Kα isoform.
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Comparative Efficacy of PI3Kα Inhibitors
The following tables summarize the efficacy data from clinical trials of TAK-117 and its

comparators, alpelisib and taselisib, in patients with advanced solid tumors.

Table 1: Efficacy of TAK-117 (Serabelisib) in Advanced Solid Tumors

Trial Identifier Treatment Tumor Types
Key Efficacy
Endpoint

Result

Phase I

(NCT01049835)

TAK-117

Monotherapy

Advanced Solid

Tumors

Partial Response

(PR)

4/61 patients

(6.6%)

Stable Disease

(SD) ≥3 months

17/61 patients

(27.9%)

Phase Ib

(NCT03154294)

TAK-117 +

Sapanisertib +

Paclitaxel

Advanced

Ovarian,

Endometrial, or

Breast Cancer

Overall

Response Rate

(ORR)

46% (in 13

evaluable

patients)[4]

Clinical Benefit

Rate (CBR)
69%[4]

Progression-Free

Survival (PFS)
~10 months[4]

Table 2: Efficacy of Alpelisib in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer
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Trial Identifier Treatment Tumor Types
Key Efficacy
Endpoint

Result

SOLAR-1

(NCT02437318)

Alpelisib +

Fulvestrant

HR+/HER2-

Advanced Breast

Cancer (PIK3CA-

mutated)

Median PFS

11.0 months (vs.

5.7 months with

placebo +

fulvestrant)[5][6]

Median Overall

Survival (OS)

39.3 months (vs.

31.4 months with

placebo +

fulvestrant)[5][6]

[7]

ORR

26.6% (vs.

12.8% with

placebo +

fulvestrant)

Table 3: Efficacy of Taselisib in PIK3CA-Mutated Solid Tumors

Trial Identifier Treatment Tumor Types
Key Efficacy
Endpoint

Result

NCI-MATCH

(EAY131)

Taselisib

Monotherapy

PIK3CA-mutated

Solid Tumors

(excluding breast

and squamous

lung)

ORR 0%[8][9]

6-month PFS 19.9%[8][9]

Median PFS 3.1 months[8][9]

Median OS 7.2 months[8][9]

Comparative Safety Profile
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The safety profiles of TAK-117, alpelisib, and taselisib are summarized below, highlighting the

most common grade ≥3 adverse events (AEs).

Table 4: Grade ≥3 Adverse Events of PI3Kα Inhibitors

Drug Trial
Most Common Grade ≥3
Adverse Events (%)

TAK-117 (Monotherapy) Phase I (NCT01049835)

Alanine aminotransferase

(ALT) elevation, Aspartate

aminotransferase (AST)

elevation

TAK-117 (Combination) Phase Ib (NCT03154294)
Leukopenia, Non-febrile

neutropenia[4]

Alpelisib (+ Fulvestrant) SOLAR-1 (NCT02437318)
Hyperglycemia (36.6%), Rash

(9.9%), Diarrhea (6.7%)

Taselisib (Monotherapy) NCI-MATCH (EAY131)

Fatigue, Diarrhea, Nausea,

Hyperglycemia (mostly grade

1-2)[8]

Experimental Protocols
Detailed methodologies for the key clinical trials cited in this guide are provided below.

TAK-117 (Serabelisib) Phase I Monotherapy Trial
(NCT01049835)

Study Design: A first-in-human, open-label, dose-escalation study.

Patient Population: Patients with advanced solid malignancies.

Treatment: Oral TAK-117 administered once daily or on intermittent schedules (e.g., three

times a week) in 21-day cycles.

Dose Escalation: A standard 3+3 dose-escalation design was used.
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Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended

Phase 2 dose (RP2D), and to assess the safety and tolerability of TAK-117.

Secondary Objectives: To evaluate the pharmacokinetic profile, pharmacodynamic effects,

and preliminary anti-tumor activity of TAK-117.

TAK-117 (Serabelisib) Phase Ib Combination Trial
(NCT03154294)

Study Design: An open-label, cohort study with a traditional 3+3 dose escalation design.[4]

Patient Population: Patients with advanced ovarian, endometrial, or breast cancer who were

heavily pretreated.[4]

Treatment: TAK-117 in combination with the TORC1/2 inhibitor sapanisertib and paclitaxel.[4]

Primary Objectives: To determine the safety, efficacy, and RP2D of the combination therapy.

[4]

Alpelisib SOLAR-1 Trial (NCT02437318)
Study Design: A Phase III, randomized, double-blind, placebo-controlled study.[5]

Patient Population: Men and postmenopausal women with hormone receptor-positive (HR+),

HER2-negative advanced breast cancer with a PIK3CA mutation, who had progressed on or

after aromatase inhibitor-based therapy.[5][7]

Treatment: Patients were randomized to receive either alpelisib (300 mg daily) plus

fulvestrant or placebo plus fulvestrant.[5]

Primary Endpoint: Progression-free survival in the PIK3CA-mutated cohort.[6]

Secondary Endpoints: Overall survival, overall response rate, and safety.[7]

Taselisib NCI-MATCH Trial (EAY131)
Study Design: A single-arm, Phase II subprotocol of the NCI-Molecular Analysis for Therapy

Choice (MATCH) trial.[8][9]
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Patient Population: Patients with advanced solid tumors (excluding breast and squamous

lung cancer) harboring an activating PIK3CA mutation.[8][9]

Treatment: Taselisib administered orally at 4 mg once daily.[8]

Primary Endpoint: Objective response rate.[8]

Secondary Endpoints: Progression-free survival, 6-month PFS, and overall survival.[8]

Standard of Care and Alternative Therapies
A brief overview of the standard of care for relevant tumor types is provided for context.

PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer: The current standard of care for

patients who have progressed on endocrine therapy is the combination of alpelisib with

fulvestrant, based on the results of the SOLAR-1 trial.[10] Other options may include

chemotherapy or other targeted agents depending on prior treatments and patient

characteristics.[10]

Advanced/Recurrent Endometrial Cancer: For patients who have progressed after platinum-

based chemotherapy, treatment options include immunotherapy (pembrolizumab or

dostarlimab) for mismatch repair-deficient (dMMR) tumors.[11][12] For mismatch repair-

proficient (pMMR) tumors, the combination of lenvatinib and pembrolizumab is an option.[11]

[13] Single-agent chemotherapy remains a choice for some patients.[11][14]

Recurrent Ovarian Cancer: Treatment for recurrent ovarian cancer is often guided by the

platinum-free interval.[15] For platinum-sensitive recurrence, re-treatment with a platinum-

based chemotherapy doublet is common.[15] For platinum-resistant disease, single-agent

chemotherapies are typically used.[15] PARP inhibitors are an important maintenance

therapy option for eligible patients.[16]

Conclusion
TAK-117 (serabelisib) has demonstrated preliminary anti-tumor activity as a single agent and

promising efficacy in combination with other targeted agents and chemotherapy in heavily

pretreated patients with advanced solid tumors. When compared to other PI3Kα inhibitors, its

efficacy and safety profile appear to be within a similar range, though direct cross-trial
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comparisons are challenging. Alpelisib is currently the only approved PI3Kα inhibitor for a

specific solid tumor indication (PIK3CA-mutated, HR+/HER2- advanced breast cancer). The

limited activity of taselisib as a monotherapy in a broad range of PIK3CA-mutated tumors

highlights the complexity of targeting the PI3K pathway and the importance of patient selection

and combination strategies. Further clinical development of TAK-117, particularly in

combination regimens and in well-defined patient populations, is warranted to fully elucidate its

therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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